(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydrazinyl group: This step may involve the reaction of the purine core with hydrazine derivatives.
Benzylidene formation: The hydrazinyl group can be further reacted with benzaldehyde to form the benzylidenehydrazinyl moiety.
Attachment of the hydroxypropyl group: This can be done through nucleophilic substitution reactions.
Methoxyphenoxy group introduction: This step may involve etherification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-hydrazinyl)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(2-benzylidenehydrazinyl)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzylidenehydrazinyl and methoxyphenoxy groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C24H26N6O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O5/c1-28-21-20(22(32)29(2)24(28)33)30(23(26-21)27-25-13-16-7-5-4-6-8-16)14-17(31)15-35-19-11-9-18(34-3)10-12-19/h4-13,17,31H,14-15H2,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
SMENKUBFMQGWFI-DHRITJCHSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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